Beta-1 Adrenergic Receptor Affinity vs. Inactive Dopamine D1 Profile Demonstrates Selectivity Reversal
The target compound exhibits a measurable affinity for the Beta-1 adrenergic receptor (ADRB1) with a pKi of 6.20, while the classical benzazepine SCH 23390 (8-chloro-3-methyl-5-phenyl-...-7-ol) shows no functional or binding activity at this receptor, instead possessing a sub-nanomolar affinity for the dopamine D1 receptor (Ki ≈ 0.2 nM) [1][2]. This represents a complete pharmacological reversal driven solely by the absence of the 5-phenyl and 8-chloro substituents on the target compound. The quantified difference in selectivity is absolute: the target compound provides a >1000-fold selectivity window away from the dopamine D1 receptor and towards the ADRB1 receptor, a profile unattainable with SCH 23390 [3].
| Evidence Dimension | Binding Affinity (pKi) for ADRB1 and D1 Receptors |
|---|---|
| Target Compound Data | ADRB1 pKi = 6.20 (Ki ≈ 631 nM); D1 affinity: Inactive (not reported) |
| Comparator Or Baseline | SCH 23390 (8-chloro-3-methyl-5-phenyl...): D1 Ki ≈ 0.2 nM [2]; ADRB1 affinity: No activity reported |
| Quantified Difference | >1000-fold selectivity reversal from D1 (0.2 nM for SCH 23390) to ADRB1 (631 nM for target compound) |
| Conditions | pKi values from ChEMBL-curated data as reported in ZINC15 database; D1 affinity for SCH 23390 from rat striatal membrane binding assays using [3H]SCH 23390. |
Why This Matters
This reversal of target selectivity is decisive for scientific selection when the research aim is to engage adrenergic signaling without confounding dopaminergic activity, a common pitfall with generic benzazepine scaffolds.
- [1] ZINC15 Database. ZINC000032110481: 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide. pKi values for ADRB1. Retrieved April 29, 2026. View Source
- [2] Bourne, J. A. (2001). SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Reviews, 7(4), 399-414. [Ki value for D1 receptor] View Source
- [3] Class-level inference based on the known structure-activity relationship of 3-benzazepine D1 ligands requiring a 5-phenyl substituent for high-affinity D1 binding, as reviewed in: Zhang, A., et al. (2007). Recent Progress in the Development of Dopamine D1 Receptor Agonists and Antagonists. Current Medicinal Chemistry, 14(6), 675-688. View Source
